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An In-depth Technical Guide to the Selectivity Profile of SGC-CBP30

Introduction
SGC-CBP30 is a potent and selective chemical probe targeting the bromodomains of the

highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding

protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through

their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the

assembly of transcriptional machinery.[1][4] The bromodomain within CBP and p300

recognizes and binds to acetylated lysine residues on histones and other proteins, a key

mechanism for tethering these coactivators to chromatin and activating gene transcription.[1][5]

Given the therapeutic interest in targeting epigenetic readers, a thorough understanding of the

selectivity profile of probes like SGC-CBP30 is critical for the accurate interpretation of

experimental results. This guide provides a detailed overview of SGC-CBP30's selectivity

against other bromodomains, supported by quantitative data, experimental protocols, and

workflow diagrams.

Quantitative Selectivity Profile
SGC-CBP30 was developed to exhibit high affinity for the bromodomains of CBP/p300 while

minimizing activity against other bromodomain families, particularly the Bromodomain and

Extra-Terminal domain (BET) family (e.g., BRD2, BRD3, BRD4).[6][7] The following tables

summarize the binding affinities and inhibitory concentrations of SGC-CBP30 against its

primary targets and key off-targets.
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Table 1: Binding Affinity (Kd) of SGC-CBP30 for Target
Bromodomains

Target
Bromodomain

Dissociation
Constant (Kd) in
nM

Assay Method Reference

CBP (CREBBP) 21
Isothermal Titration

Calorimetry (ITC)
[4]

CBP (CREBBP) 21 Not Specified [7][8][9]

CBP (CREBBP) 47
Biolayer

Interferometry (BLI)
[6]

p300 (EP300) 32 Not Specified [7][8]

p300 (EP300) 38
Isothermal Titration

Calorimetry (ITC)
[4]

Table 2: Inhibitory Concentration (IC50) of SGC-CBP30
Target
Bromodomain

IC50 in nM Assay Method Reference

CBP (CREBBP) 21 Cell-free assay [2][3]

p300 (EP300) 38 Cell-free assay [2][3]

Table 3: Selectivity against BET Family Bromodomains
Target
Bromodomain

Fold
Selectivity (vs.
CBP)

Dissociation
Constant (Kd)
in nM

Assay Method Reference

BRD4(1) 40x 850 Not Specified [2][6][7][8]

BRD4(2) 250x Not Specified Not Specified [2][7][9]

Note: The 40-fold selectivity over BRD4(1) is a widely cited metric for SGC-CBP30.[2][7][8]
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Table 4: Cellular Target Engagement and Activity
Assay
Description

EC50 / IC50 in
µM

Cell Line Assay Method Reference

Inhibition of

CBP-Histone

H3.3 Interaction

0.28 HEK293 NanoBRET [5]

Reduction in

MYC Expression
2.7 AMO1

QuantiGene Plex

Assay
[3]

Inhibition of

Doxorubicin-

Stimulated p53

Activity

1.5 RKO
Luciferase

Reporter Assay
[3]

Mechanism of Action and Experimental Workflows
SGC-CBP30 functions by competitively binding to the acetyl-lysine binding pocket of the

CBP/p300 bromodomain. This occupation prevents the bromodomain from recognizing and

binding to its natural ligands—acetylated lysine residues on histone tails and other proteins.

The disruption of this interaction leads to the displacement of CBP/p300 from specific

chromatin loci, thereby inhibiting the assembly of transcriptional complexes and downregulating

the expression of target genes.

Caption: Mechanism of SGC-CBP30 Action.

A standard workflow for characterizing the selectivity of a bromodomain inhibitor like SGC-
CBP30 involves a tiered approach, starting with broad screening and progressing to more

detailed biophysical and cellular assays.

Caption: Workflow for Bromodomain Inhibitor Selectivity Profiling.

Experimental Protocols
The quantitative data presented in this guide were generated using several well-established

biophysical and biochemical techniques. The principles and general procedures for these key

assays are detailed below.
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Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed

during a binding event.[10] It is considered a gold standard for determining binding affinity (Kd),

stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an

interaction.[11]

Principle: A solution of the ligand (e.g., SGC-CBP30) is titrated into a solution of the

macromolecule (e.g., CBP bromodomain) in the sample cell of a microcalorimeter. The

instrument measures the differential power required to maintain a zero temperature

difference between the sample cell and a reference cell. Exothermic reactions release heat,

while endothermic reactions absorb heat.[12]

Methodology:

Sample Preparation: The bromodomain protein is purified and dialyzed extensively against

the final assay buffer. SGC-CBP30 is dissolved in the same buffer to minimize heats of

dilution.[13]

Instrument Setup: The sample cell is loaded with the protein solution (typically in the low

µM range), and the injection syringe is loaded with the inhibitor solution (typically 10-fold

higher concentration).[13]

Titration: A series of small, precise injections of the inhibitor into the protein solution is

performed. The heat change after each injection is measured.

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor

to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the

thermodynamic parameters, including Kd.[14]

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay used to study biomolecular interactions in

a high-throughput format.[15] It is frequently used to determine the IC50 of inhibitors.
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Principle: The assay relies on the proximity of two types of beads: a "Donor" bead and an

"Acceptor" bead. When excited with laser light at 680 nm, the Donor bead converts ambient

oxygen to a short-lived, excited singlet state. If an Acceptor bead is in close proximity (within

~200 nm), the singlet oxygen transfers its energy to the Acceptor bead, which then emits

light at 520-620 nm. This proximity is achieved by conjugating the interacting partners (e.g.,

a biotinylated histone peptide and a GST-tagged bromodomain) to the beads (e.g.,

streptavidin-coated Donor and anti-GST-coated Acceptor). An inhibitor disrupts the protein-

peptide interaction, separating the beads and causing a loss of signal.[15]

Methodology:

Reagent Preparation: A biotinylated histone tail peptide acetylated at a specific lysine

residue is used as the substrate. The target bromodomain is expressed with an affinity tag

(e.g., GST or His-tag).

Assay Reaction: The tagged bromodomain, the biotinylated peptide, and varying

concentrations of the inhibitor (SGC-CBP30) are incubated together in a microplate well.

Bead Addition: Streptavidin-coated Donor beads and antibody-coated Acceptor beads

(specific for the protein tag) are added, and the plate is incubated in the dark.

Signal Detection: The plate is read in an AlphaScreen-capable plate reader. The signal

intensity is inversely proportional to the inhibitory activity of the compound.

Data Analysis: The data are plotted as signal versus inhibitor concentration, and the curve

is fitted to a dose-response model to calculate the IC50 value.

Differential Scanning Fluorimetry (DSF) / Thermal Shift
Assay
DSF is a rapid and cost-effective method used to assess the binding of a ligand to a protein by

measuring changes in the protein's thermal stability.[4][5] It is often used in initial screens to

identify potential binders.

Principle: The stability of a protein is reflected in its melting temperature (Tm), the

temperature at which 50% of the protein is unfolded. DSF monitors protein unfolding by

measuring the fluorescence of an environment-sensitive dye (e.g., SYPRO Orange) that
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binds to exposed hydrophobic regions of the unfolded protein. The binding of a stabilizing

ligand, such as SGC-CBP30, increases the Tm of the target protein. The magnitude of this

"thermal shift" (ΔTm) is indicative of a binding event.[4]

Methodology:

Reaction Setup: The purified bromodomain protein is mixed with the fluorescent dye in a

buffer solution in the wells of a 96- or 384-well PCR plate. The inhibitor is added at a fixed

concentration (e.g., 10 µM).[4]

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the

temperature is gradually increased in small increments (e.g., 1°C/minute) from a starting

temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[4]

Fluorescence Reading: Fluorescence is measured at each temperature increment.

Data Analysis: A melting curve is generated by plotting fluorescence versus temperature.

The Tm is the midpoint of the transition. The ΔTm is calculated by subtracting the Tm of

the protein alone (DMSO control) from the Tm of the protein-inhibitor complex. A

significant positive ΔTm indicates stabilization and binding.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.rndsystems.com/products/sgc-cbp30_4889
https://www.medchemexpress.com/SGC-CBP30.html
https://broadpharm.com/product/bp-25374
https://pubmed.ncbi.nlm.nih.gov/11774798/
https://www.news-medical.net/whitepaper/20160725/Using-Isothermal-Titration-Calorimetry-Technique-for-Structural-Studies.aspx
https://www.researchgate.net/publication/326809937_Isothermal_Titration_Calorimetry_A_Biophysical_Method_to_Characterize_the_Interaction_between_Label-free_Biomolecules_in_Solution
https://www.malvernpanalytical.com/en/learn/knowledge-center/insights/best-practices-for-isothermal-titration-calorimetry-to-study-binding-interactions-part-1
https://www.malvernpanalytical.com/en/learn/knowledge-center/insights/best-practices-for-isothermal-titration-calorimetry-to-study-binding-interactions-part-1
https://edepot.wur.nl/645840
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444910/
https://www.benchchem.com/product/b15604191#sgc-cbp30-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/product/b15604191#sgc-cbp30-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/product/b15604191#sgc-cbp30-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/product/b15604191#sgc-cbp30-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15604191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

